molecular formula C8H4BrClN2O2 B13037279 3-bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylicacid

3-bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylicacid

Cat. No.: B13037279
M. Wt: 275.48 g/mol
InChI Key: WTEUYYXLNBXVBX-UHFFFAOYSA-N
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Description

3-bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolo[3,2-b]pyridine core substituted with bromine and chlorine atoms, as well as a carboxylic acid group. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid typically involves multi-step processesThe reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired substitutions occur at the correct positions on the pyridine ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can also enhance the efficiency of the synthesis process, making it more suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions are typically carried out in solvents like dichloromethane or ethanol under controlled temperatures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation can produce carboxylated or hydroxylated derivatives .

Scientific Research Applications

3-bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    1H-pyrrolo[2,3-b]pyridine: A similar compound with a different substitution pattern.

    1H-pyrazolo[3,4-b]pyridine: Another heterocyclic compound with similar structural features.

    Pyrrolopyrazine derivatives: Compounds with a pyrrolo and pyrazine ring system.

Uniqueness

3-bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C8H4BrClN2O2

Molecular Weight

275.48 g/mol

IUPAC Name

3-bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid

InChI

InChI=1S/C8H4BrClN2O2/c9-4-6-5(3(10)1-2-11-6)12-7(4)8(13)14/h1-2,12H,(H,13,14)

InChI Key

WTEUYYXLNBXVBX-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=C1Cl)NC(=C2Br)C(=O)O

Origin of Product

United States

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